molecular formula C12H19NO2 B13072677 {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine

{[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine

Cat. No.: B13072677
M. Wt: 209.28 g/mol
InChI Key: FGSAQZVCKIPUJF-UHFFFAOYSA-N
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Description

The compound {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine (IUPAC name) features a benzyl backbone substituted with a methoxy group at the 3-position and an isopropyloxy (propan-2-yloxy) group at the 4-position.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-(3-methoxy-4-propan-2-yloxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C12H19NO2/c1-9(2)15-11-6-5-10(8-13-3)7-12(11)14-4/h5-7,9,13H,8H2,1-4H3

InChI Key

FGSAQZVCKIPUJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CNC)OC

Origin of Product

United States

Preparation Methods

Synthetic Route

The most common and documented synthetic method involves the nucleophilic substitution of a benzyl halide derivative with methylamine under controlled basic conditions. The general reaction scheme is:

  • Starting material: 3-(propan-2-yloxy)benzyl chloride (or bromide)
  • Nucleophile: Methylamine (aqueous or gaseous)
  • Solvent: Organic solvents such as dichloromethane or toluene
  • Base: Sodium hydroxide or potassium carbonate to neutralize the acid byproduct
  • Conditions: Room temperature to mild heating, inert atmosphere to prevent side reactions

The reaction proceeds via an SN2 mechanism where the methylamine attacks the benzylic carbon, displacing the halide and forming the desired amine product.

Industrial Scale Synthesis

On an industrial scale, continuous flow reactors are often employed to improve mixing, control temperature, and optimize reaction time, leading to higher yields and purity. Automated monitoring systems ensure consistent product quality and allow real-time adjustments to reaction parameters.

Reaction Parameters and Optimization

  • Temperature: Typically maintained between 20°C and 60°C to balance reaction rate and selectivity.
  • Solvent choice: Dichloromethane is preferred for its ability to dissolve both reactants and facilitate the reaction; toluene may be used for higher boiling point requirements.
  • Base concentration: Stoichiometric amounts of base are added to neutralize HCl formed and drive the reaction forward.
  • Reaction time: Usually ranges from 4 to 24 hours depending on scale and conditions.

Reaction Analysis and Byproducts

Common Reagents and Their Roles

Reagent Role Typical Conditions
3-(propan-2-yloxy)benzyl chloride Electrophilic substrate Prepared or commercially available
Methylamine Nucleophile Aqueous or anhydrous
Sodium hydroxide / Potassium carbonate Base to neutralize HCl Stoichiometric, mild heating
Dichloromethane / Toluene Solvent Anhydrous, inert atmosphere

Purification

Post-reaction, the mixture is typically washed with water to remove inorganic salts, followed by drying over anhydrous magnesium sulfate. The crude product is purified by distillation or column chromatography to obtain high purity {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine.

Data Table: Typical Preparation Parameters

Parameter Typical Value/Range Notes
Reaction temperature 20–60 °C Controlled to avoid side reactions
Reaction time 4–24 hours Depends on scale and solvent
Solvent Dichloromethane or toluene Anhydrous conditions preferred
Base NaOH or K2CO3 Stoichiometric amount
Methylamine source Aqueous or anhydrous Anhydrous preferred for purity
Yield 70–90% Optimized by reaction conditions
Purification method Distillation or chromatography To achieve >95% purity

Chemical Reactions Analysis

Types of Reactions

{[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

The molecular formula of {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine is C12H17NO2C_{12}H_{17}NO_2, with a molecular weight of approximately 209.28 g/mol. The compound features a phenyl ring substituted with both a methoxy group and an alkoxy side chain, which contribute to its reactivity and biological interactions .

Reactivity

The chemical reactivity of this compound can be influenced by various conditions, such as the presence of catalysts or solvents. Preliminary studies indicate that compounds with similar structural features often exhibit significant biological activities, including potential interactions with neurotransmission pathways.

Pharmaceuticals

Given its structural characteristics, this compound has potential applications in drug development. The presence of the methylamine moiety suggests possible interactions with biological systems, particularly in receptor binding and neurotransmission.

Case Study: Neurotransmitter Interaction
Research has shown that compounds with similar structures can influence neurotransmitter systems, potentially leading to the development of new treatments for neurological disorders. Studies utilizing in vitro assays have demonstrated that compounds like this compound can affect receptor binding affinities and metabolic pathways related to neurotransmission.

The biological activity of this compound can be assessed through various assays that evaluate its effects on cellular processes. For instance, in vitro studies have shown promising results regarding its anti-inflammatory properties and cytotoxicity against cancer cell lines .

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
3-MethoxyamphetamineMethoxy group on aromatic ringStimulant activity
4-MethoxymethamphetamineMethoxy and methyl groupsPsychoactive properties
Propan-2-ol derivativesAlkoxy side chainsSolvent and antiseptic uses

This table highlights the unique combination of functional groups in this compound, which may differentiate it from other compounds while enhancing its biological activity.

Synthesis and Yield Optimization

The synthesis of this compound involves several steps that require careful control of reaction conditions to ensure high yield and purity. Techniques such as NMR spectroscopy and crystallization methods are employed to characterize the synthesized product accurately .

Case Study: Synthesis Optimization
A recent study optimized the synthesis process for similar compounds, focusing on reaction conditions that maximize yield while minimizing by-products. Such optimization is crucial for scaling up production for pharmaceutical applications .

Mechanism of Action

The mechanism of action of {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties of Comparable Compounds
Compound Name (IUPAC) Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics Evidence ID
{[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine 3-MeO, 4-isoPrO, -CH2N(Me) C13H21NO2 223.31 Not explicitly reported; inferred stability from safety data of analogs. N/A
1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) 3-MeO, -CH2CH(NHMe) C11H17NO 179.26 High purity (99.9%), GC-MS/FTIR validated, methamphetamine derivative.
N-[4-(Allyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine 3-MeO, 4-allylO, -CH2N(CH2Py) C17H19N3O2 297.35 Pyridine moiety enhances coordination potential; no safety data available.
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine 3-MeO, 4-F, -CH2N(CH2Py) C14H15FN2O 246.28 Fluorine increases electronegativity; potential CNS activity.
{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine 3-MeO, 4-(2-MePrO), -CH2N(Pr) C14H23NO2 237.34 Moderate hazards: skin/eye irritation, respiratory toxicity (GHS Category 2/2A).
1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine 3-MeO, 4-isoPrO, -CH(NH2)CH3 C12H19NO2 209.28 Ethylamine variant; no safety or analytical data reported.

Functional Group Impact on Properties

Methoxy and Alkoxy Substitutions
  • Target Compound vs.
  • Comparison with Allyloxy/Pyridinylmethyl Analogue () : The allyloxy group introduces unsaturation, which may enhance reactivity in click chemistry or polymerization, whereas the isopropoxy group in the target compound offers steric stability .
Amine Group Variations
  • Methylamine vs. The propylamine analogue’s higher molecular weight correlates with increased boiling point and viscosity .
  • This could influence solubility and bioavailability .

Biological Activity

The compound {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine , also known by its CAS number and various synonyms, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Formula : C17H29NO3
  • Molecular Weight : 295.41706 g/mol
  • CAS Number : 41602506

These properties suggest that the compound may interact with biological systems in unique ways, potentially influencing various biochemical pathways.

Biological Activity Overview

Research has indicated that compounds similar to This compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Below are detailed findings from recent studies.

Antimicrobial Activity

A study demonstrated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was assessed for various strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, with MIC values showing that certain derivatives were more effective than traditional antibiotics .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa1.5

Anti-inflammatory Activity

The structure-activity relationship (SAR) of aminomethyl derivatives revealed that modifications to the compound's structure could enhance anti-inflammatory properties. In vitro assays indicated that certain derivatives exhibited higher activity than diclofenac sodium, a standard anti-inflammatory drug .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial activity of the compound was tested using the well diffusion method. The study involved preparing various concentrations of the compound in DMSO and applying them to agar plates inoculated with bacterial cultures. Results showed a clear zone of inhibition around the wells containing the compound, indicating effective antibacterial properties .

Case Study 2: Cytotoxicity Tests

Cytotoxicity assays were performed on A549 lung cancer cells to evaluate the anticancer potential of the compound. The MTT assay revealed that treatment with varying concentrations led to cell death in a dose-dependent manner. The IC50 value was determined to be approximately 50 µM, suggesting significant cytotoxic effects against cancer cells .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how This compound interacts with specific biological targets. These studies suggest potential binding affinities with key receptors involved in inflammation and cancer pathways, supporting its therapeutic potential .

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